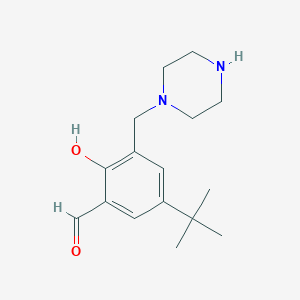
Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- is a complex organic compound with a unique structure that includes a benzaldehyde core substituted with a tert-butyl group, a hydroxy group, and a piperazinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- typically involves multiple steps. One common approach is the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This method yields high efficiency and purity of the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzaldehyde core can be reduced to benzyl alcohol derivatives.
Substitution: The piperazinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvent systems to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted benzaldehydes, benzyl alcohols, and piperazine derivatives, which can be further utilized in different chemical syntheses.
Aplicaciones Científicas De Investigación
Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- involves its interaction with various molecular targets. The hydroxy and piperazinylmethyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also modulate specific signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other substituted benzaldehydes and piperazine derivatives, such as:
- Benzaldehyde, 4-hydroxy-3-methoxy-
- Benzaldehyde, 3,4-dimethoxy-
- Piperazine, 1-(2-hydroxyethyl)-4-methyl-
Uniqueness
The uniqueness of Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the tert-butyl, hydroxy, and piperazinylmethyl groups provides a versatile scaffold for further functionalization and application in various fields.
Propiedades
Número CAS |
919109-49-2 |
|---|---|
Fórmula molecular |
C16H24N2O2 |
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
5-tert-butyl-2-hydroxy-3-(piperazin-1-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)14-8-12(15(20)13(9-14)11-19)10-18-6-4-17-5-7-18/h8-9,11,17,20H,4-7,10H2,1-3H3 |
Clave InChI |
FTWVZAOQPDWNEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C=O)O)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14193908.png)
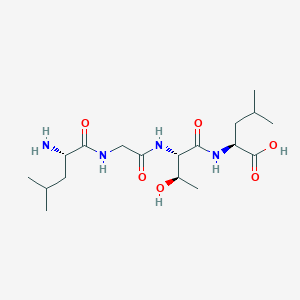
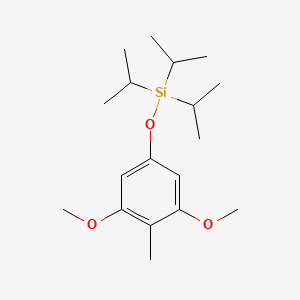
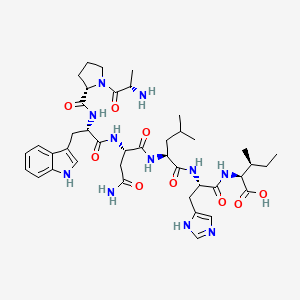
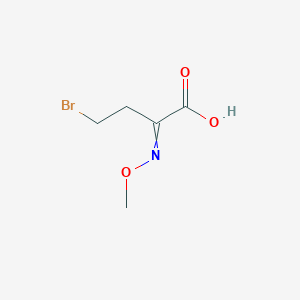
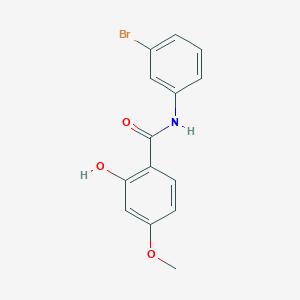
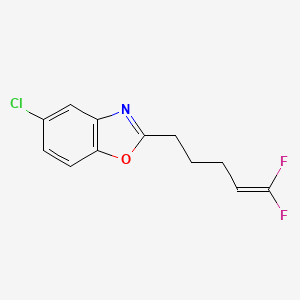
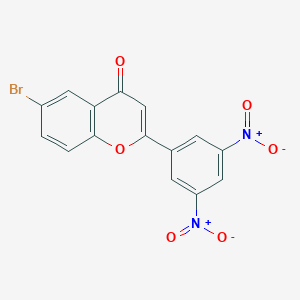
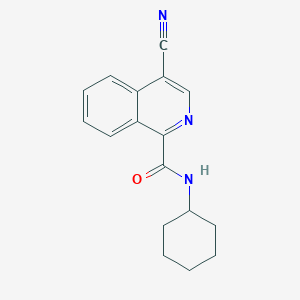
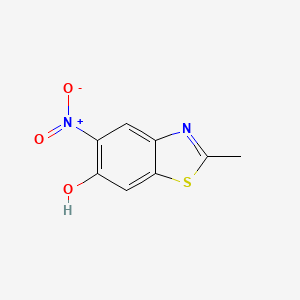
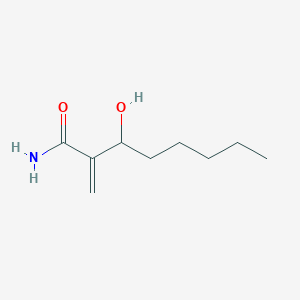
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)

![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
